molecular formula C7H6Cl2N2S B1302493 1-(2,4-Dichlorophenyl)thiourea CAS No. 6326-14-3

1-(2,4-Dichlorophenyl)thiourea

Cat. No.: B1302493
CAS No.: 6326-14-3
M. Wt: 221.11 g/mol
InChI Key: HSWCDFOASWNGOM-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6Cl2N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2,4-dichlorophenyl group. This compound is known for its diverse applications in various fields, including organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1-(2,4-Dichlorophenyl)thiourea plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with enzymes such as argininosuccinate synthetase and glutamate dehydrogenase, inhibiting their activities. These interactions are crucial as they can affect metabolic pathways and cellular functions. The compound’s ability to inhibit these enzymes suggests its potential use in regulating metabolic processes and studying enzyme functions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have cytotoxic effects on certain cell lines, indicating its potential as an anticancer agent. Additionally, it can affect cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form complexes with metal ions, which can further interact with enzymes and proteins, leading to inhibition or activation of their activities. For example, its interaction with argininosuccinate synthetase results in the inhibition of the enzyme, affecting the urea cycle and nitrogen metabolism. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activities and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the urea cycle and nitrogen metabolism. It interacts with enzymes such as argininosuccinate synthetase and glutamate dehydrogenase, affecting the flux of metabolites through these pathways. The compound’s impact on metabolic flux can lead to changes in metabolite levels and overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in modulating cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall biological effects .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)thiourea undergoes various chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Various nucleophiles like amines, alcohols, and thiols.

Major products formed from these reactions include sulfoxides, sulfones, and substituted thioureas .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)thiourea can be compared with other similar compounds:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

(2,4-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWCDFOASWNGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372612
Record name 2,4-dichlorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730442
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6326-14-3
Record name 6326-14-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichlorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-DICHLOROPHENYL)-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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